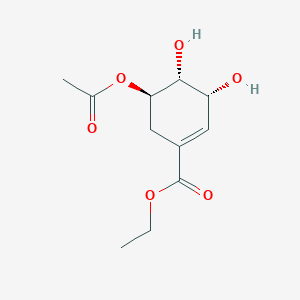

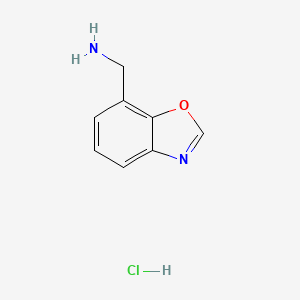

Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

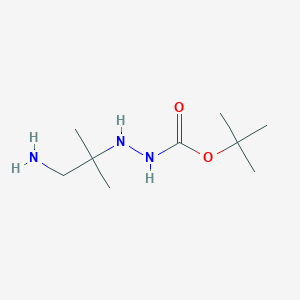

Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate, also known as ethyl acetate, is a naturally occurring compound found in many foods and beverages. It is a colorless liquid with a fruity odor and taste, and is commonly used as a flavoring and solvent in many products. Ethyl acetate is produced through the esterification of acetic acid and ethanol, and is one of the most commonly used organic solvents in the world. Its low boiling point and low toxicity make it a popular choice for many applications. Ethyl acetate is used in the production of paints, lacquers, varnishes, inks, and other products, as well as in food and beverage production.

Aplicaciones Científicas De Investigación

Synthesis Methods

Ring-Closing Metathesis : A key synthetic method for producing Ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate involves ring-closing metathesis. This technique diastereoselectively synthesizes a functionalized cyclohexene skeleton, an important aspect of GS4104. Notably, L-serine is used as a starting material instead of the more common (-)-shikimic acid or (-)-quinic acid, offering a major advantage in terms of material availability. The absolute configurations of key intermediates were confirmed through two-dimensional NMR studies (Cong & Yao, 2006).

Chiral Synthesis : Another significant approach is the stereoselective preparation of Ethyl (3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, a key intermediate for oseltamivir, a novel anti-influenza drug. This process starts from (-)shikimic acid and involves a series of six steps. The chemical structure of the compound was validated using FT-IR, 1HNMR, and 13CNMR, indicating a milder and more cost-effective approach compared to earlier methods (X. Ji, 2003).

Structural and Molecular Studies

X-ray Analysis : Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, synthesized via a three-component condensation, had its structure confirmed through X-ray analysis. This study highlighted the importance of understanding the molecular structure for potential applications in medicinal chemistry and material science (Kurbanova et al., 2019).

Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of related cyclohexene derivatives have been carried out, utilizing single-crystal X-ray diffraction. Such studies are crucial in understanding the physical and chemical properties of these compounds, which may impact their potential applications in various fields (Kaur et al., 2012).

Propiedades

IUPAC Name |

ethyl (3R,4R,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZAYEKOWPAGQN-OPRDCNLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131637223 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)